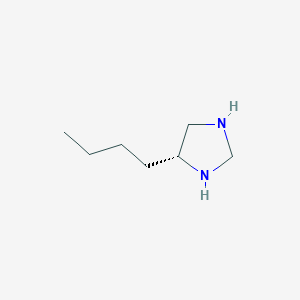

(R)-4-Butylimidazolidine

Description

(R)-4-Butylimidazolidine (CAS: 274930-79-9) is a chiral imidazolidine derivative with the molecular formula C₇H₁₆N₂ and a molar mass of 128.215 g/mol. Its stereochemistry is defined by the (4R) configuration, as indicated in its IUPAC name. The compound features a five-membered imidazolidine ring substituted with a butyl group at the 4-position. The SMILES notation CCCC[C@@H]1CNCN1 highlights the stereocenter and the ring structure .

Propriétés

Formule moléculaire |

C7H16N2 |

|---|---|

Poids moléculaire |

128.22 g/mol |

Nom IUPAC |

(4R)-4-butylimidazolidine |

InChI |

InChI=1S/C7H16N2/c1-2-3-4-7-5-8-6-9-7/h7-9H,2-6H2,1H3/t7-/m1/s1 |

Clé InChI |

OGIUACIOOQQSIB-SSDOTTSWSA-N |

SMILES isomérique |

CCCC[C@@H]1CNCN1 |

SMILES canonique |

CCCCC1CNCN1 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Butylimidazolidine typically involves the reaction of an appropriate amine with a carbonyl compound, followed by cyclization. One common method is the reaction of butylamine with glyoxal, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid.

Industrial Production Methods

Industrial production of ®-4-Butylimidazolidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

®-4-Butylimidazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidinones.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: The nitrogen atoms in the imidazolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinones, while reduction can produce various amines.

Applications De Recherche Scientifique

®-4-Butylimidazolidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mécanisme D'action

The mechanism of action of ®-4-Butylimidazolidine involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Key Physicochemical Properties (Table 1):

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | C₇H₁₆N₂ |

| Molar Mass | 128.215 g/mol |

| InChIKey | OGIUACIOOQQSIB-SSDOTTSWSA-N |

| SMILES | CCCC[C@@H]1CNCN1 |

| CAS Number | 274930-79-9 |

| Chiral Configuration | (4R) |

Comparison with Similar Compounds

However, the following theoretical analysis is based on general trends in imidazolidine chemistry:

Structural Analogues

4-Pentylimidazolidine: A homolog with a longer alkyl chain (pentyl instead of butyl).

4-Methylimidazolidine :

- A shorter alkyl-substituted analogue. Likely to exhibit reduced steric hindrance and lower molecular weight (C₅H₁₀N₂), possibly enhancing reactivity in ring-opening reactions.

Functional Group Variations

- Imidazolidinones: Replacement of one imidazolidine NH group with a carbonyl (C=O) introduces hydrogen-bonding capacity, altering solubility and binding affinity in molecular interactions.

N-Substituted Imidazolidines :

Substituents on the nitrogen atoms (e.g., benzyl, acetyl) could modulate electronic effects and steric bulk, impacting catalytic or pharmacological profiles.

Chirality and Reactivity

The (R)-configuration of 4-Butylimidazolidine may confer distinct reactivity in asymmetric synthesis compared to racemic mixtures or other enantiomers. For example, chiral imidazolidines are known to act as ligands in metal-catalyzed reactions, where enantioselectivity is critical .

Tables Referenced in Evidence (Adapted)

Table 1 : Key identifiers and descriptors of (R)-4-Butylimidazolidine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.